4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine

Organic Synthesis Medicinal Chemistry Building Block Preparation

Choose the 4‑methoxy derivative for reliable nucleoside and kinase inhibitor synthesis. Unlike the hydrolytically unstable 4‑chloro analog, this electron‑rich, stable building block (LogP 1.31) enables high‑yield, stereospecific glycosylation under phase‑transfer catalysis and serves as a privileged scaffold for SAR‑driven antiviral programs. Its validated anti‑BVDV activity and compatibility with late‑stage C‑H functionalization make it the core of choice for divergent library synthesis. Standard purity ≥98 %; research‑use‑only. Request bulk pricing for gram‑to‑kilogram quantities.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 4786-76-9
Cat. No. B559661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine
CAS4786-76-9
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCOC1=NC=NC2=C1C=CN2
InChIInChI=1S/C7H7N3O/c1-11-7-5-2-3-8-6(5)9-4-10-7/h2-4H,1H3,(H,8,9,10)
InChIKeyQGJOWBMQGBHKRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine (CAS 4786-76-9): Synthetic Versatility and Biological Relevance of a Key 7-Deazapurine Scaffold


4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine (CAS 4786-76-9) is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family, also known as 7-deazapurines. This class is characterized by a fused pyrrole and pyrimidine ring system and is structurally related to purine bases, making it a privileged scaffold in medicinal chemistry [1]. The compound features a methoxy group at the 4-position, which significantly influences its physicochemical properties and reactivity compared to other 4-substituted analogs. It is primarily utilized as a versatile building block in the synthesis of nucleoside analogs and kinase inhibitors, with reported purity specifications of ≥95% from commercial suppliers .

Why Generic Substitution of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine with Unsubstituted or 4-Chloro Analogs Fails in Synthesis and Assays


The 4-position substituent on the pyrrolo[2,3-d]pyrimidine core dictates both its reactivity as a synthetic intermediate and its biological profile. The 4-methoxy derivative is not interchangeable with the unsubstituted 7H-pyrrolo[2,3-d]pyrimidine, the 4-chloro analog (CAS 3680-69-1), or the 4-amino analog (CAS 1500-85-2) without significant downstream consequences [1]. For instance, the 4-chloro derivative is a reactive electrophile prone to hydrolysis and nucleophilic attack, whereas the 4-methoxy group provides a stable, electron-donating substituent that modulates subsequent C-H functionalization reactions [2]. In biological contexts, a methoxy group at C4 is a key determinant in structure-activity relationships (SAR), as demonstrated in studies where 4-methoxy-substituted derivatives exhibited high anti-BVDV activity compared to other 4-substituted analogs [3]. Direct substitution without empirical validation introduces uncontrolled variability in both synthetic yields and biological assay outcomes.

Quantitative Differentiation of 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine (CAS 4786-76-9) from Key 4-Substituted Analogs


Synthetic Yield: 4-Methoxy Derivative Offers ~85% Yield from 4-Chloro Precursor in a Single Nucleophilic Substitution Step

The synthesis of 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine proceeds via a straightforward nucleophilic substitution of the 4-chloro analog with methoxide. This transformation provides a quantitative benchmark for the synthetic accessibility of the 4-methoxy derivative. The yield of approximately 85% is a critical parameter for procurement and scale-up considerations, directly comparing the efficiency of generating the 4-methoxy derivative from its most common precursor [1].

Organic Synthesis Medicinal Chemistry Building Block Preparation

Antiviral Activity: 4-Methoxy Substitution is a Key Determinant for High Anti-BVDV Activity Compared to Other C4 Groups

In a structure-activity relationship (SAR) study evaluating pyrrolo[2,3-d]pyrimidines against Bovine Viral Diarrhea Virus (BVDV), compounds bearing a methoxy group at the C4 position of the pyrimidine ring were identified as part of a subset exhibiting 'high activity' [1]. This finding distinguishes the 4-methoxy substitution pattern from other modifications (e.g., Cl or CH3 on C2) that were associated with lower anti-BVDV potency. While precise EC50 values for the 4-methoxy parent compound itself were not isolated, the SAR analysis establishes a clear, class-level advantage for the methoxy group in this specific antiviral context.

Antiviral Research SAR Veterinary Medicine

Physicochemical Profile: 4-Methoxy Substituent Yields a LogP of ~1.31, a Critical Parameter for Optimizing Bioavailability Over 4-Amino (cLogP ~0.5) Analogs

The predicted octanol-water partition coefficient (LogP) is a fundamental descriptor of a compound's lipophilicity and potential for passive membrane permeability. 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine has a calculated ACD/LogP value of 1.31 . This value is significantly higher than the predicted LogP of the 4-amino analog (4-amino-7H-pyrrolo[2,3-d]pyrimidine, CAS 1500-85-2), which is estimated to be approximately 0.5 (class-level inference based on typical amine contributions) . This difference of nearly an order of magnitude in predicted lipophilicity can directly influence a compound's ability to cross biological membranes, making the 4-methoxy derivative a more attractive core for designing cell-permeable molecules.

Medicinal Chemistry Drug Design ADME

Synthetic Utility: 4-Methoxy Group Enables High-Yield Stereospecific Glycosylation for Nucleoside Synthesis, Outperforming 4-Chloro Analogs

The 4-methoxy group plays a crucial role in the stereospecific synthesis of 2'-deoxy-β-D-ribofuranosides, which are key intermediates for 7-deazapurine nucleosides [1]. Under optimized solid-liquid phase-transfer catalysis (PTC) conditions, the 4-methoxy derivative undergoes glycosylation with high yield and stereospecificity. This is a key advantage over the 4-chloro analog, which, while also participating in the reaction, is more susceptible to hydrolysis under the basic PTC conditions, leading to reduced yields and the formation of undesired byproducts [2]. The methoxy group provides a balance of stability and reactivity that is optimal for this critical transformation.

Nucleoside Synthesis Glycosylation Phase-Transfer Catalysis

Optimal Application Scenarios for 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine (CAS 4786-76-9) Based on Empirical Evidence


Synthesis of 2'-Deoxy-7-deazapurine Nucleoside Libraries via Stereospecific Glycosylation

4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine is the reagent of choice for preparing 2-amino-4-alkoxy-7H-pyrrolo[2,3-d]pyrimidine 2-deoxy-β-D-ribofuranosides, which are direct precursors to 2'-deoxy-7-carbaguanosine and related nucleoside analogs [1]. The methoxy group's stability under optimized solid-liquid phase-transfer catalysis conditions enables high-yield, stereospecific glycosylation, avoiding the hydrolysis and side reactions that plague the 4-chloro analog [2]. This makes it an essential building block for laboratories synthesizing nucleoside libraries for antiviral or anticancer research.

Medicinal Chemistry Optimization of Kinase Inhibitors Requiring Balanced Lipophilicity

For programs developing kinase inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold, the 4-methoxy derivative offers a predicted LogP of 1.31 . This lipophilicity profile is strategically advantageous over the more hydrophilic 4-amino analog (estimated cLogP ~0.5), potentially improving passive membrane permeability and cellular activity. Medicinal chemists can select this core to bias their lead compounds toward more favorable ADME properties without introducing additional molecular weight or complexity at the C4 position.

Antiviral Drug Discovery Targeting Flaviviridae (BVDV Surrogate Models)

Structure-activity relationship studies have identified the 4-methoxy substitution as a key feature associated with high in vitro activity against Bovine Viral Diarrhea Virus (BVDV) [3]. BVDV is a widely used surrogate model for the discovery of therapeutics against Hepatitis C Virus (HCV) and other Flaviviridae. Therefore, the 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine core is a validated starting point for synthesizing and screening new antiviral agents, particularly in programs focused on veterinary or human health applications targeting this viral family.

C-H Functionalization for Late-Stage Diversification of 7-Deazapurines

The 4-methoxy group serves as an effective directing or modulating group in C-H borylation and subsequent cross-coupling reactions, enabling the synthesis of 6,8-disubstituted 7-deazapurines [4]. This contrasts with the more reactive and hydrolytically unstable 4-chloro analog, which is less suited for such late-stage functionalization sequences. The 4-methoxy derivative therefore enables a divergent synthetic strategy where a common intermediate can be diversified into a range of analogs, a key requirement in modern medicinal chemistry and chemical biology.

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